N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide
CAS No.:
Cat. No.: VC17997962
Molecular Formula: C15H10BrF3N2O2S
Molecular Weight: 419.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10BrF3N2O2S |
|---|---|
| Molecular Weight | 419.2 g/mol |
| IUPAC Name | N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24) |
| Standard InChI Key | ANCNDBQXILBBKU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A benzamide moiety (C₆H₅CONH₂), which serves as the foundational scaffold.
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A carbamothioyl group (-NHC(=S)-), introducing sulfur-based reactivity.
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A 4-bromo-2-(trifluoromethoxy)phenyl substituent, contributing halogen and electron-withdrawing effects.
The IUPAC name, N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide, reflects this arrangement. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while the bromine atom at the para position influences electronic interactions and steric bulk .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀BrF₃N₂O₂S | |
| Molecular Weight | 419.2 g/mol | |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F | |
| InChIKey | ANCNDBQXILBBKU-UHFFFAOYSA-N |
Spectroscopic and Computational Data
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LogP (Partition Coefficient): Estimated at 4.12, indicating moderate lipophilicity suitable for membrane permeability.
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Topological Polar Surface Area (TPSA): 89.3 Ų, suggesting moderate solubility in polar solvents.
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Hydrogen Bonding: Two donor and four acceptor sites, facilitating interactions with biological targets.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide involves a multi-step sequence:
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Preparation of 4-Bromo-2-(trifluoromethoxy)aniline: Bromination and trifluoromethoxylation of aniline derivatives.
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Formation of the Carbamothioyl Intermediate: Reaction with thiophosgene (Cl₂C=S) to yield the isothiocyanate.
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Coupling with Benzamide: Nucleophilic addition of benzamide to the isothiocyanate intermediate.
Critical Reaction Parameters
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Temperature: Controlled between 0–5°C during thiophosgene reactions to prevent side reactions.
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Catalysts: Triethylamine (TEA) or DMAP for acid scavenging and rate enhancement.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Challenges and Mitigation
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Sulfur Instability: The carbamothioyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.
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Regioselectivity: Bromine’s position is maintained via directing group strategies in electrophilic substitution .
Research Gaps and Future Directions
Structural Modifications
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Electron-Withdrawing Substituents: Introducing -NO₂ or -CF₃ at the benzamide’s meta position to enhance target affinity .
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Heterocyclic Replacements: Substituting the phenyl ring with pyridine or thiophene to modulate solubility.
Preclinical Development
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ADMET Profiling: Assessing absorption, distribution, and toxicity in rodent models.
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Target Identification: Using chemoproteomics to map protein binding partners.
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